2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one
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Overview
Description
2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a chromenone core, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with a suitable piperazine precursor under controlled conditions.
Coupling with Chromenone: The piperazine intermediate is then coupled with a chromenone derivative through a carbonylation reaction, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The final step involves the methylation of the chromenone core to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group and other substituents on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing physiological processes like smooth muscle contraction and neurotransmitter release . Molecular docking studies and in vitro assays have provided insights into the binding affinity and specificity of this compound for its targets .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: A compound with structural similarities and similar pharmacological targets.
Uniqueness
2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one stands out due to its unique combination of a chromenone core and a methoxyphenyl-piperazine moiety, which imparts distinct chemical and biological properties. Its specific binding affinity for alpha1-adrenergic receptors and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C22H22N2O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C22H22N2O4/c1-15-7-8-19-16(13-15)18(25)14-21(28-19)22(26)24-11-9-23(10-12-24)17-5-3-4-6-20(17)27-2/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
JQIIWSKVAYYGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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